molecular formula C13H10INO B1667995 Benodanil CAS No. 15310-01-7

Benodanil

Cat. No.: B1667995
CAS No.: 15310-01-7
M. Wt: 323.13 g/mol
InChI Key: LJOZMWRYMKECFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benodanil, also known as 2-iodobenzanilide, is a synthetic fungicide that belongs to the class of benzamides. It was primarily used to control fungal diseases in crops such as cereals, vegetables, and ornamentals. This compound is known for its systemic action, inhibiting mitochondrial function by disrupting complex II (succinate dehydrogenase) in the respiratory electron transport chain .

Mechanism of Action

Target of Action

Benodanil, also known as 2-Iodo-N-phenylbenzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the energy production process, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting the SDH enzyme, this compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the cell .

Pharmacokinetics

It’s also known to be stable under 50℃ .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a disruption in energy production, causing cellular dysfunction and ultimately the death of the organism. This makes this compound effective as a fungicide, particularly against phytopathogenic fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it may be less effective in high-moisture environments . Additionally, it’s stable under 50℃, suggesting that it may be less effective or degrade in environments with higher temperatures .

Biochemical Analysis

Biochemical Properties

Benodanil plays a significant role in biochemical reactions, particularly as a succinate dehydrogenase inhibitor. It interacts with enzymes such as succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, which can affect cellular respiration and energy production . Additionally, this compound has been shown to form hydrogen bonds and halogen bonds with other biomolecules, which can influence its biochemical activity .

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of succinate dehydrogenase can lead to disruptions in the citric acid cycle, impacting cellular energy production . Moreover, this compound has been reported to exhibit antifungal activity by affecting the growth and morphology of fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound exerts its effects by inhibiting the activity of succinate dehydrogenase through binding interactions. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function . The compound’s ability to form hydrogen bonds and halogen bonds with other molecules also plays a role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, which may affect its efficacy and potency in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to inhibit succinate dehydrogenase activity without causing significant toxic effects . At higher dosages, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to mammalian cells . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the citric acid cycle. As a succinate dehydrogenase inhibitor, this compound affects the conversion of succinate to fumarate, which is a crucial step in the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound’s interactions with other enzymes and cofactors can further influence its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and efficacy. The compound’s ability to form hydrogen bonds and halogen bonds with other molecules can also influence its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound’s inhibition of succinate dehydrogenase occurs within the mitochondria, where the enzyme is localized . The compound’s interactions with other biomolecules can also affect its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benodanil can be synthesized through the amidation of 2-iodobenzoic acid with aniline. The reaction typically involves the use of a base such as triethylamine in a solvent like benzene. The process is exothermic and requires careful addition of 2-iodobenzoyl chloride to the aniline solution .

Industrial Production Methods: A practical and sustainable protocol for the direct amidation of unactivated esters with amines under transition-metal-free and solvent-free conditions has been developed. This method uses sodium tert-butoxide as a mediator, providing good to excellent yields at room temperature .

Types of Reactions:

    Reduction: Reduction of this compound may lead to the formation of corresponding amines.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the iodine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Potential formation of carboxylic acids or quinones.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzamides or anilides.

Comparison with Similar Compounds

Benodanil is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds include:

  • Benzovindiflupyr
  • Bixafen
  • Boscalid
  • Carboxin
  • Fenfuram
  • Fluopyram
  • Flutolanil
  • Fluxapyroxad
  • Isopyrazam
  • Mepronil
  • Oxycarboxin
  • Penflufen
  • Penthiopyrad
  • Sedaxane
  • Thifluzamide

Compared to these compounds, this compound has a unique iodine substitution, which may contribute to its specific binding affinity and inhibitory action on the succinate dehydrogenase enzyme .

Properties

IUPAC Name

2-iodo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOZMWRYMKECFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041623
Record name Benodanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15310-01-7
Record name Benodanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15310-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benodanil [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzanilide, 2-iodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benodanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benodanil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENODANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benodanil
Reactant of Route 2
Reactant of Route 2
Benodanil
Reactant of Route 3
Reactant of Route 3
Benodanil
Reactant of Route 4
Reactant of Route 4
Benodanil
Reactant of Route 5
Reactant of Route 5
Benodanil
Reactant of Route 6
Reactant of Route 6
Benodanil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.